1,6-Dicyano-4-hydroxy-4-(nitromethyl)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxamide
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Overview
Description
1,6-Dicyano-4-hydroxy-4-(nitromethyl)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxamide is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique arrangement of functional groups, which include cyano, hydroxy, nitromethyl, oxo, and carboxamide groups. The bicyclic framework provides a rigid structure that can be useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dicyano-4-hydroxy-4-(nitromethyl)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxamide can be achieved through a series of carefully controlled reactions. One common method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst and blue LED irradiation . This method provides good yields and high diastereoselectivity, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The exact industrial methods would depend on the specific requirements and available technology.
Chemical Reactions Analysis
Types of Reactions
1,6-Dicyano-4-hydroxy-4-(nitromethyl)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine.
Scientific Research Applications
1,6-Dicyano-4-hydroxy-4-(nitromethyl)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxamide has several applications in scientific research:
Biology: Its rigid structure makes it useful in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,6-Dicyano-4-hydroxy-4-(nitromethyl)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Used in antiviral medications.
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): Studied for its neurotropic activity.
Uniqueness
1,6-Dicyano-4-hydroxy-4-(nitromethyl)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxamide is unique due to its combination of functional groups and rigid bicyclic structure. This makes it particularly valuable in applications requiring high specificity and stability.
Properties
Molecular Formula |
C9H7N5O5 |
---|---|
Molecular Weight |
265.18 g/mol |
IUPAC Name |
1,6-dicyano-4-hydroxy-4-(nitromethyl)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C9H7N5O5/c10-1-7(5(12)15)4-8(7,2-11)6(16)13-9(4,17)3-14(18)19/h4,17H,3H2,(H2,12,15)(H,13,16) |
InChI Key |
ANLBRAGQDSJMPX-UHFFFAOYSA-N |
Canonical SMILES |
C(C1(C2C(C2(C#N)C(=O)N)(C(=O)N1)C#N)O)[N+](=O)[O-] |
Origin of Product |
United States |
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